

Technical Support Center: Enhancing the in vivo Bioavailability of Enofelast

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Compound of Interest

Compound Name: *Enofelast*

Cat. No.: *B1671339*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of **Enofelast**.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low in vivo bioavailability of **Enofelast**?

A1: The low bioavailability of **Enofelast** is primarily attributed to its poor aqueous solubility. **Enofelast** is a lipophilic compound (XLogP3 \approx 4.7) with a molecular weight of 242.29 g/mol, which suggests it may belong to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[1][2] Poor solubility limits the dissolution rate of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: What is the suspected mechanism of action for **Enofelast**?

A2: While specific clinical data is limited, based on its name, **Enofelast** is hypothesized to be an inhibitor of enolase. Enolase is a key enzyme in the glycolytic pathway, responsible for the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[3][4] By inhibiting this enzyme, **Enofelast** may disrupt cellular energy metabolism, which is a target in various disease models. [5][6]

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like **Enofelast**?

A3: Several strategies can be employed to enhance the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

- **Physical Modifications:** Altering the physical properties of the drug substance, such as particle size reduction (micronization, nanosuspension).^{[7][8]}
- **Chemical Modifications:** Modifying the chemical structure of the drug to improve its solubility, such as creating soluble prodrugs.
- **Formulation Approaches:** Incorporating the drug into advanced delivery systems. This includes solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and complexation with agents like cyclodextrins.^{[9][10]}

Troubleshooting Guides

Issue 1: Poor Dissolution Rate in In Vitro Assays

Problem: **Enofelast** shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids.

Possible Causes & Solutions:

Cause	Recommended Troubleshooting Step	Expected Outcome
Large Particle Size	Employ particle size reduction techniques such as micronization or nanosuspension.	Increased surface area leading to a faster dissolution rate.
Poor Wettability	Incorporate a surfactant or a wetting agent in the formulation.	Improved dispersion and wetting of the drug particles.
Crystalline Structure	Investigate the use of amorphous solid dispersions with a hydrophilic polymer.	Conversion to a higher-energy amorphous state can significantly increase apparent solubility and dissolution.

Issue 2: Low Oral Absorption and High First-Pass Metabolism

Problem: Even with improved dissolution, the in vivo bioavailability of **Enofelast** remains low, suggesting poor permeation across the intestinal epithelium and/or significant first-pass metabolism.

Possible Causes & Solutions:

Cause	Recommended Troubleshooting Step	Expected Outcome
Low Membrane Permeability	Formulate Enofelast in a lipid-based drug delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS).	The lipidic nature of the formulation can enhance permeation through the intestinal membrane and may facilitate lymphatic uptake, bypassing the liver and reducing first-pass metabolism. [9] [10]
Efflux by Transporters	Co-administer with a known P-glycoprotein (P-gp) inhibitor (in preclinical models) to assess the impact of efflux.	Increased intracellular concentration and improved absorption if Enofelast is a P-gp substrate.
Extensive First-Pass Metabolism	Consider the development of a prodrug of Enofelast that is more water-soluble and less susceptible to first-pass metabolism.	The prodrug would be converted to the active Enofelast in vivo, potentially leading to higher systemic exposure.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model BCS Class II Compound (Similar to **Enofelast**)

Formulation Strategy	Cmax (ng/mL)	Tmax (h)	AUC ₀₋₂₄ (ng·h/mL)	Relative Bioavailability (%)
Unformulated (Aqueous Suspension)	55 ± 12	4.0 ± 1.5	350 ± 75	100 (Reference)
Micronized Suspension	110 ± 25	2.5 ± 1.0	780 ± 150	223
Solid Dispersion (1:5 Drug:Polymer)	250 ± 50	1.5 ± 0.5	1850 ± 300	529
Nano-suspension	320 ± 60	1.0 ± 0.5	2400 ± 450	686
SEDDS Formulation	450 ± 80	1.0 ± 0.5	3100 ± 550	886

Data are presented as mean ± standard deviation and are hypothetical, based on typical results for poorly soluble drugs.

Experimental Protocols

Protocol 1: Preparation of an Enofelast Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and bioavailability of **Enofelast** by reducing its particle size to the nanometer range.

Materials:

- **Enofelast**
- Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
- Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

- Planetary ball mill or similar high-energy mill

Procedure:

- Prepare a pre-suspension of **Enofelast** (e.g., 5% w/v) in the stabilizer solution.
- Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.
- Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a defined period (e.g., 2-4 hours).
- Periodically withdraw samples to measure particle size distribution using a laser diffraction or dynamic light scattering instrument.
- Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved.
- Separate the nanosuspension from the milling media by sieving.
- Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Enofelast

Objective: To improve the solubility and oral absorption of **Enofelast** by formulating it in a lipid-based system.

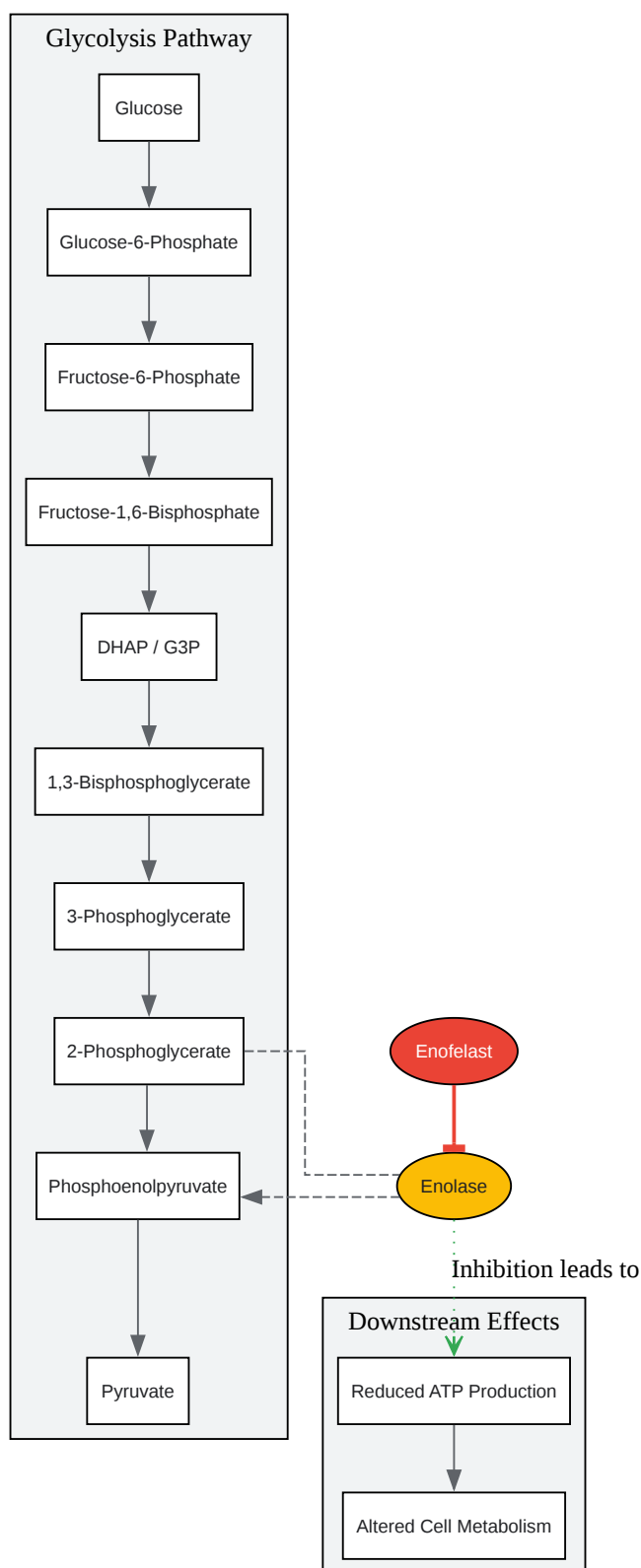
Materials:

- **Enofelast**
- Oil phase (e.g., Capryol 90)
- Surfactant (e.g., Kolliphor EL)
- Co-surfactant (e.g., Transcutol HP)

Procedure:

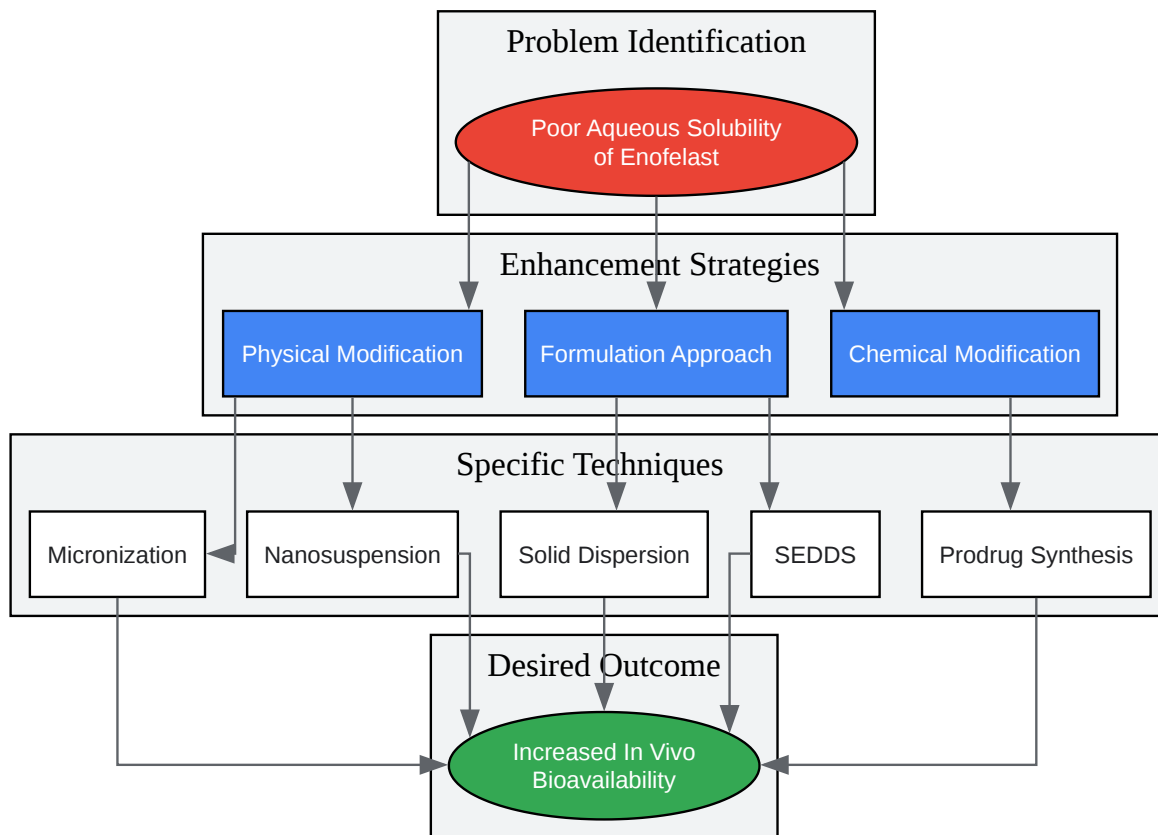
- Determine the solubility of **Enofelast** in various oils, surfactants, and co-surfactants to select the most suitable excipients.
- Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil, surfactant, and co-surfactant with water.
- Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
- Dissolve **Enofelast** in the chosen excipient mixture with gentle heating and stirring until a clear solution is obtained.
- Characterize the resulting SEDDS formulation for self-emulsification time, droplet size of the resulting emulsion, and drug content.
- Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.

Mandatory Visualizations



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Caption: Hypothetical signaling pathway of **Enofelast** as an enolase inhibitor.



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Caption: Workflow for overcoming the low bioavailability of **Enofelast**.

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